molecular formula C6H2BrF5N2 B11759672 3-Bromo-6-(perfluoroethyl)pyridazine

3-Bromo-6-(perfluoroethyl)pyridazine

Katalognummer: B11759672
Molekulargewicht: 276.99 g/mol
InChI-Schlüssel: HSBJRIOUKWPZSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-(perfluoroethyl)pyridazine is a heterocyclic compound containing a pyridazine ring substituted with a bromine atom at the 3-position and a perfluoroethyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(perfluoroethyl)pyridazine can be achieved through several methods. One common approach involves the reaction of 3-bromo-pyridazine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-(perfluoroethyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to yield dihydropyridazines.

    Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridazines, depending on the nucleophile used.

    Oxidation Reactions: Pyridazine N-oxides are formed.

    Reduction Reactions: Dihydropyridazines are obtained.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-(perfluoroethyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Due to its unique electronic properties, it is investigated for use in organic electronics and as a building block for advanced materials.

    Chemical Biology: The compound is used as a probe to study biological processes and as a precursor for the synthesis of bioactive molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-(perfluoroethyl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The perfluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing interactions with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-6-(perfluoroethyl)pyridazine is unique due to the presence of the perfluoroethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high chemical and thermal stability, such as in materials science and catalysis.

Eigenschaften

Molekularformel

C6H2BrF5N2

Molekulargewicht

276.99 g/mol

IUPAC-Name

3-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridazine

InChI

InChI=1S/C6H2BrF5N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H

InChI-Schlüssel

HSBJRIOUKWPZSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1C(C(F)(F)F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.